molecular formula C26H25NO5S B613521 Fmoc-S-4-methoxybenzyl-D-cysteine CAS No. 200354-43-4

Fmoc-S-4-methoxybenzyl-D-cysteine

Cat. No. B613521
CAS RN: 200354-43-4
M. Wt: 463.55
InChI Key: IWZGYHFOLFRYPK-XMMPIXPASA-N
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Description

Fmoc-S-4-methoxybenzyl-D-cysteine (Fmoc-S-4-MBC) is a synthetic cysteine derivative that has been used in a wide range of scientific research applications. It is a highly versatile molecule that can be used in a variety of biochemical and physiological studies. In particular, Fmoc-S-4-MBC has been used in protein engineering, cell biology, and immunology research.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Cys(Mob)-OH: is widely used in the synthesis of peptides. The Fmoc group protects the amino acid during the synthesis process, allowing for the sequential addition of amino acids to form a peptide chain. This compound is particularly useful for incorporating cysteine residues into peptides, which is essential for creating disulfide bridges that stabilize the peptide structure .

Protein Semisynthesis

This compound facilitates the semisynthesis of proteins by enabling the site-specific incorporation of cysteine residues. This is crucial for studying proteins that contain disulfide bonds, which are often important for their biological activity .

Peptide/Protein Labelling

Fmoc-D-Cys(Mob)-OH can be used for labelling peptides and proteins with various tags or probes. This is done by first synthesizing the peptide or protein with the protected cysteine and then deprotecting it to attach the label. This application is significant for fluorescence studies and for tracking the location and movement of peptides and proteins in biological systems .

Development of Cysteine Protecting Groups

The compound serves as a model for developing new cysteine protecting groups. These groups are essential for peptide and protein chemistry, as they allow for the selective modification of cysteine residues without affecting other functional groups .

Solid Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-D-Cys(Mob)-OH is used to introduce cysteine residues into the growing peptide chain attached to a solid support. This method is advantageous for synthesizing complex peptides that are difficult to produce in solution .

Native Chemical Ligation (NCL)

Fmoc-D-Cys(Mob)-OH is instrumental in NCL, a method used to chemically synthesize proteins by ligating two or more peptide fragments. The protected cysteine plays a key role in the ligation process, allowing for the formation of peptide bonds between fragments .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZGYHFOLFRYPK-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654301
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid

CAS RN

200354-43-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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